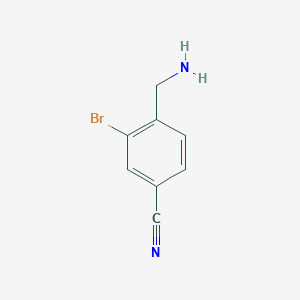

4-(Aminomethyl)-3-bromobenzonitrile

Descripción

BenchChem offers high-quality 4-(Aminomethyl)-3-bromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-bromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-3-bromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZMTUWRWQVSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of 4-(Aminomethyl)-3-bromobenzonitrile in Advanced Organic Synthesis

Executive Summary & Strategic Significance

In the landscape of modern medicinal chemistry and drug discovery, the design of highly specific targeted therapies relies heavily on versatile, multi-functional building blocks. 4-(Aminomethyl)-3-bromobenzonitrile (CAS: 1261568-80-2) represents a premier trifunctional scaffold [1]. It features three distinct reactive sites—a primary aliphatic amine, an aryl bromide, and a nitrile group—arranged in a highly specific spatial orientation.

As a Senior Application Scientist, I frequently leverage this compound for the rapid generation of biaryl scaffolds, kinase inhibitors, and peptidomimetics. The ortho-relationship between the aminomethyl group and the aryl bromide is particularly valuable; it enables not only divergent linear functionalization but also the synthesis of fused heterocyclic systems (such as isoindolines) via intramolecular cyclization after initial cross-coupling. This guide provides a rigorous, mechanistic blueprint for handling, protecting, and functionalizing this critical intermediate.

Physicochemical Profiling

Understanding the baseline physical properties of a building block is the first step in designing a robust synthetic route. The aliphatic nature of the aminomethyl group makes it significantly more nucleophilic and basic than an aniline, dictating the order of operations in any synthetic workflow.

| Property | Value | Structural Implication |

| Chemical Name | 4-(Aminomethyl)-3-bromobenzonitrile | Defines the trifunctional nature of the scaffold. |

| CAS Number | 1261568-80-2 | Essential for procurement and regulatory tracking [1] [2]. |

| Molecular Formula | C₈H₇BrN₂ | Highlights the presence of the halogen handle. |

| Molecular Weight | 211.06 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Reactive Moieties | -CH₂NH₂, -Br, -CN | Enables orthogonal functionalization (C-N, C-C, and C-heteroatom bond formation). |

| Typical Appearance | Off-white to pale yellow powder | Color shifts to dark brown can indicate amine oxidation or degradation. |

Orthogonal Reactivity & Chemoselectivity Hierarchy

When designing a synthetic route with 4-(Aminomethyl)-3-bromobenzonitrile, you must respect its inherent chemoselectivity hierarchy. Failure to do so results in complex mixtures, catalyst poisoning, or unwanted polymerization.

-

The Primary Amine (-CH₂NH₂): This is the most reactive site. As an unhindered primary aliphatic amine, it is highly nucleophilic. If left unprotected during palladium-catalyzed cross-coupling, it will coordinate to the transition metal, poisoning the catalyst, or undergo competitive Buchwald-Hartwig C-N coupling[3] [4].

-

The Aryl Bromide (-Br): The C3 position is primed for oxidative addition by low-valent transition metals (Pd⁰ or Ni⁰). The electron-withdrawing nature of the para-nitrile group slightly activates the C-Br bond, accelerating the oxidative addition step in Suzuki, Heck, or Sonogashira couplings.

-

The Nitrile (-CN): This is the least reactive of the three under standard conditions, requiring harsh acidic/basic hydrolysis or strong nucleophiles (like azide for tetrazole formation) to react. It serves as an excellent bioisostere for carboxylic acids in GPCR ligand design.

Divergent Synthetic Pathways

The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how each functional group can be selectively targeted to yield distinct pharmacological motifs.

Fig 1: Orthogonal reactivity and divergent synthetic pathways of 4-(Aminomethyl)-3-bromobenzonitrile.

Standardized Experimental Workflows

To ensure reproducibility and high yields, the following protocols have been optimized for chemoselectivity. They represent a self-validating system where the success of the second protocol is entirely dependent on the rigorous execution of the first.

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the highly nucleophilic primary amine to prevent transition-metal catalyst poisoning during downstream C-C bond formation [4].

-

Step 1: Dissolve 4-(Aminomethyl)-3-bromobenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Step 2: Add Triethylamine (TEA) (1.5 eq).

-

Causality: TEA acts as an acid scavenger. If the starting material was supplied as a hydrochloride salt, TEA frees the amine base. It also drives the reaction equilibrium forward.

-

-

Step 3: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cooling minimizes exothermic side reactions and prevents potential di-Boc protection, ensuring mono-protection fidelity.

-

-

Step 4: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 10 minutes.

-

Step 5: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

-

Step 6: Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting tert-butyl (2-bromo-4-cyanobenzyl)carbamate is ready for cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

Objective: Form a robust C-C bond at the C3 position using an arylboronic acid, leveraging the protected intermediate from Protocol 1 [3].

-

Step 1: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), the desired Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Step 2: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality: The biphasic system is critical. Dioxane solubilizes the organic electrophile and boronic acid, while water dissolves the inorganic base. Degassing (via sparging with Argon) is mandatory to prevent oxidative degradation of the Pd catalyst.

-

-

Step 3: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

-

Causality: The bidentate dppf ligand creates a sterically demanding coordination sphere around the palladium center. This prevents unwanted side reactions and accelerates the final reductive elimination step, preventing the precipitation of inactive Pd-black.

-

-

Step 4: Seal the flask and heat the mixture to 90 °C for 12 hours.

-

Step 5: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Purify the crude mixture via silica gel flash chromatography.

Analytical Characterization Expectations

When synthesizing or verifying the purity of 4-(Aminomethyl)-3-bromobenzonitrile, expect the following analytical signatures:

-

¹H NMR (400 MHz, DMSO-d₆): The methylene protons (-CH₂-) will appear as a distinct singlet around δ 3.8 - 4.0 ppm. The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern (a doublet with a small J value for the proton ortho to the bromine, a doublet of doublets, and a doublet with a large J value).

-

Mass Spectrometry (ESI-MS): Due to the presence of a single bromine atom, the molecular ion peak will present as a distinct 1:1 isotopic doublet at m/z [M+H]⁺ 211 and 213, confirming the retention of the halogen.

-

IR Spectroscopy: A sharp, distinct peak around 2230 cm⁻¹ will confirm the presence of the intact nitrile (-CN) group.

References

- BLD Pharmatech Ltd. "1261568-80-2 | 4-(Aminomethyl)-3-bromobenzonitrile". BLD Pharm.

- Sigma-Aldrich. "4-bromobenzonitrile | Sigma-Aldrich". MilliporeSigma.

- Chemical Reviews. "Selected Patented Cross-Coupling Reaction Technologies". American Chemical Society.

- NSF Public Access Repository. "Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis". National Science Foundation.

Physicochemical Profiling of 4-(Aminomethyl)-3-bromobenzonitrile: A Technical Guide to Solubility and Stability

Executive Summary

4-(Aminomethyl)-3-bromobenzonitrile (CAS: 1261568-80-2) is a highly functionalized organic building block utilized extensively in pharmaceutical synthesis and drug discovery. Featuring a primary amine, a nitrile group, and an aryl bromide, this compound presents a unique physicochemical profile that requires precise handling. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic solubility and chemical stability, offering field-proven protocols and mechanistic insights to guide researchers in formulation and synthetic applications.

Structural Causality and Physicochemical Predictions

To accurately profile a compound, one must first deconstruct its functional groups to understand the causality behind its physical behavior:

-

Primary Amine ( −CH2NH2 ): Acts as a weak base (estimated pKa ~9.0–9.5). This dictates a highly pH-dependent solubility profile. In acidic environments (pH < 7), the amine protonates into a hydrophilic cation, drastically increasing aqueous solubility.

-

Nitrile Group ( −C≡N ): A strongly electron-withdrawing group that pulls electron density away from the aromatic ring. While it increases the molecule's polarity, it also introduces a vulnerability to acid/base-catalyzed hydrolysis.

-

Aryl Bromide ( −Br ): Adds significant lipophilicity and molecular weight, limiting the intrinsic water solubility ( S0 ) of the free base form[1]. Furthermore, the carbon-bromine bond is a known chromophore, making the molecule susceptible to photolytic degradation.

Because of this structural triad, the compound exhibits limited water solubility in its neutral state but dissolves readily in polar organic solvents[1].

Thermodynamic Solubility Profiling

In early drug development, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic solubility (often measured via DMSO-spiking) frequently overestimates solubility due to supersaturation and amorphous precipitation. To obtain the true intrinsic solubility of the crystalline lattice, the Shake-Flask Method is the gold standard, ensuring a true solid-liquid thermodynamic equilibrium[2].

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the 3[3] to ensure regulatory compliance and data integrity.

-

Media Preparation: Prepare aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to map the physiological pH range.

-

Equilibration: Add an excess amount of solid 4-(Aminomethyl)-3-bromobenzonitrile (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.

-

Agitation: Place the vials in an isothermal shaker at 25°C (ambient) or 37°C (physiological) at 300 RPM.

-

Phase Separation: After 24 hours, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Extract the supernatant carefully.

-

Quantification: Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.

-

Self-Validating System (Equilibrium Check): Repeat the sampling at 48 hours. Causality: If the concentration variance between the 24h and 48h time points is <5%, true thermodynamic equilibrium is confirmed[2].

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Profile

Based on the functional group contributions, the empirical solubility behavior is summarized below:

| Solvent / Media | pH | Estimated Solubility | Mechanistic Causality |

| Aqueous Buffer | 1.2 | High (> 10 mg/mL) | Amine protonation ( −NH3+ ) drives high aqueous solvation. |

| Aqueous Buffer | 7.4 | Low (< 0.1 mg/mL) | Free base form predominates; lipophilic aryl bromide limits dissolution. |

| DMSO | N/A | Very High (> 50 mg/mL) | Polar aprotic solvent readily solvates the highly polarizable nitrile. |

| Methanol | N/A | Moderate (~15 mg/mL) | Protic solvent stabilizes the primary amine via hydrogen bonding. |

Stability and Forced Degradation Kinetics

While 4-(Aminomethyl)-3-bromobenzonitrile exhibits moderate thermal stability[1], forced degradation studies are mandatory to identify intrinsic vulnerabilities and establish shelf-life parameters.

Protocol: Forced Degradation Study

This protocol adheres to the4[4] for stability testing[5].

-

Acidic/Basic Hydrolysis: Expose the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. Causality: Elevated temperature provides the activation energy required for nucleophilic attack on the nitrile carbon, converting it to an amide or carboxylic acid[4].

-

Oxidative Stress: Treat with 3% H2O2 at ambient temperature for 24 hours. Causality: Reactive oxygen species will target the primary amine, potentially forming N-oxides.

-

Photolysis: Expose solid and solution-state samples to 1.2 million lux-hours of UV/Vis light (per ICH Q1B). Causality: UV photons provide sufficient energy to induce homolytic cleavage of the C-Br bond, generating radical species.

-

Self-Validating System (Mass Balance): Following HPLC analysis, calculate the mass balance. The sum of the integrated peak areas of the parent compound and all identified degradants must account for 95–105% of the initial concentration. A failure to achieve mass balance indicates the formation of volatile degradants or secondary degradation pathways.

Forced degradation pathways highlighting primary chemical vulnerabilities.

Forced Degradation Matrix

| Stress Condition | Reagents / Environment | Time / Temp | Primary Degradation Pathway | Expected Mass Balance |

| Acidic Hydrolysis | 0.1 N HCl | 24h @ 60°C | Nitrile hydrolysis to amide/carboxylic acid | > 98% |

| Basic Hydrolysis | 0.1 N NaOH | 24h @ 60°C | Nitrile hydrolysis (accelerated by OH− ) | > 95% |

| Oxidation | 3% H2O2 | 24h @ 25°C | Amine oxidation to N-oxide | > 95% |

| Photolysis | UV/Vis Light | 1.2M lux-hrs | Aryl bromide homolytic cleavage | > 90% |

| Thermal (Solid) | Ambient Humidity | 7 days @ 60°C | Minimal degradation expected | > 99% |

Formulation and Handling Considerations

To circumvent the limited physiological solubility of the free base[1], formulation scientists should prioritize salt formation . Reacting the primary amine with hydrochloric acid to form 4-(Aminomethyl)-3-bromobenzonitrile hydrochloride will significantly lower the microenvironmental pH upon dissolution, vastly improving the dissolution rate and thermodynamic solubility without altering the intrinsic pharmacology of the core molecule.

References

-

Sigma-Aldrich Product Catalog: 4-bromobenzonitrile derivatives (CAS: 1261568-80-2). Sigma-Aldrich.

-

Chemshuttle Database: 2-bromo-4-cyanobenzyl amine Properties. Chemshuttle. 1

-

OECD Test Guideline 105: Water Solubility. Organization for Economic Co-ordination and Development. 3

-

Lund University Publications: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 2

-

ICH Q1A(R2) Guidelines: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. 4

-

Journal of Applied Pharmaceutical Science: Stability Testing of Pharmaceutical Products. 5

Sources

Harnessing the Reactivity of Substituted Benzonitriles: A Technical Guide for Advanced Organic Synthesis

Executive Summary

Substituted benzonitriles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The cyano group (–C≡N) exerts a profound electronic influence on the aromatic ring, acting as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This guide explores the core reactivity profiles of substituted benzonitriles, focusing on Nucleophilic Aromatic Substitution (SNAr), decyanative cross-coupling, and nitrile hydration. By understanding the thermodynamic and kinetic principles governing these transformations, researchers can design highly efficient, self-validating synthetic protocols.

Electronic Properties: The Foundation of Benzonitrile Reactivity

The reactivity of substituted benzonitriles is fundamentally governed by the electronic distribution across the aromatic system. The Hammett equation ( log(k/k0)=σρ ) provides a quantitative measure of these substituent effects[1]. The cyano group possesses highly positive Hammett substituent constants ( σm=0.56 , σp=0.66 ), indicating strong electron-withdrawing capabilities that deplete electron density from the arene core[2].

This electron deficiency dictates two primary modes of reactivity:

-

Ring Activation: The electrophilic nature of the aromatic carbons is enhanced, facilitating attack by nucleophiles (SNAr)[3].

-

Nitrile Carbon Activation: The carbon atom of the nitrile group becomes highly susceptible to nucleophilic attack (e.g., by water during hydration), an effect that is further amplified by additional EWGs on the ring[4].

Quantitative Electronic Parameters

The following table summarizes the Hammett constants and corresponding kinetic effects for key substituents on the benzonitrile scaffold, demonstrating how electronic tuning impacts reaction rates.

| Substituent | Position | Hammett Constant ( σ ) | Inductive Effect | Resonance Effect | Impact on SNAr Rate |

| –C≡N | Para | +0.66 | Strong (–I) | Strong (–R) | Highly Activating |

| –NO₂ | Para | +0.78 | Strong (–I) | Strong (–R) | Extremely Activating |

| –F | Para | +0.06 | Strong (–I) | Weak (+R) | Mildly Activating |

| –OCH₃ | Para | –0.27 | Weak (–I) | Strong (+R) | Deactivating |

Nucleophilic Aromatic Substitution (SNAr)

In classical electrophilic aromatic substitution, the arene acts as a nucleophile. In SNAr, the roles are reversed: an electron-poor aromatic ring is attacked by an exogenous nucleophile[3]. The cyano group is a potent activating group for SNAr, particularly when positioned ortho or para to a leaving group, as it stabilizes the negative charge in the intermediate Meisenheimer complex[5].

The "Element Effect" and Causality

A hallmark of SNAr is the "element effect," where the leaving group reactivity order is F > NO₂ > Cl ≈ Br > I [6]. This contradicts the standard SN2 leaving group trend (I > Br > Cl > F).

-

Causality: The rate-determining step in SNAr is the initial formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Fluorine, being the most electronegative atom, exerts the strongest inductive pull, maximizing the electrophilicity of the ipso-carbon and dramatically lowering the activation energy for nucleophilic attack.

Caption: SₙAr Mechanism: Rate-determining nucleophilic attack followed by rapid leaving group expulsion.

Protocol 1: SNAr of 4-Fluorobenzonitrile with Secondary Amines

This protocol is designed to be self-validating; the use of a fluoride leaving group ensures that the reaction stalls if the nucleophile is insufficiently basic, preventing complex mixture formation.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

-

Solvent Selection: Add 5 mL of anhydrous N,N-dimethylformamide (DMF). Rationale: A polar aprotic solvent is critical to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its thermodynamic activity.

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) dropwise.

-

Thermal Activation: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Monitor via TLC or LC-MS.

-

Workup: Quench the reaction with distilled water (15 mL) to precipitate the product. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Decyanative Cross-Coupling: Repurposing the C–CN Bond

Historically, the C–CN bond was considered inert due to its high bond dissociation energy (approx. 107 kcal/mol for benzonitriles). However, recent advancements in low-valent transition metal catalysis (specifically Ni and Pd) have enabled the use of the cyano group as an electrophilic leaving group in cross-coupling reactions[7].

This "decyanative" approach offers immense strategic value, allowing chemists to use the cyano group first as a directing/activating group for SNAr or ortho-metalation, and subsequently cleave it to form new C–C bonds[8].

Mechanism of Decyanative Suzuki-Miyaura Coupling

The catalytic cycle relies heavily on the electron-rich nature of the metal center to force oxidative addition into the strong C–CN bond.

Caption: Catalytic cycle for Ni-catalyzed decyanative Suzuki-Miyaura cross-coupling.

Protocol 2: Ni-Catalyzed Decyanative Suzuki-Miyaura Coupling

This protocol utilizes a Ni(0) precursor generated in situ. Strict exclusion of oxygen and moisture is required to prevent the oxidation of the highly reactive Ni(0) species.

-

Reagent Assembly: Inside an argon-filled glovebox, charge an oven-dried vial with the substituted benzonitrile (1.0 equiv), arylboronic acid (1.5 equiv), Ni(cod)₂ (10 mol%), an electron-rich phosphine ligand such as PCy₃ (20 mol%), and anhydrous Na₂CO₃ (2.0 equiv)[8].

-

Solvent Addition: Add anhydrous toluene (0.2 M relative to the nitrile). Rationale: Toluene provides a non-polar environment that suppresses protodeboronation of the arylboronic acid at high temperatures.

-

Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 120 °C in an oil bath for 12–24 hours[7]. Causality: The elevated temperature is thermodynamically necessary to overcome the high activation barrier of the C–CN oxidative addition step.

-

Purification: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove nickel salts, and purify via flash column chromatography.

Nitrile Hydration and Hydrolysis

The transformation of nitriles to amides and carboxylic acids is a fundamental functional group interconversion. The hydration of benzonitriles to benzamides is highly sensitive to the electronic nature of the ring substituents.

Quantitative Structure-Reactivity Relationship (QSRR) analyses and Hammett plots for the hydration of para-substituted benzonitriles reveal a positive reaction constant ( ρ=+0.148 )[4].

-

Mechanistic Implication: A positive ρ value indicates that the transition state builds negative charge (or loses positive charge) relative to the ground state[1]. Therefore, the rate-determining step is the nucleophilic attack of an activated water molecule onto the electrophilic nitrile carbon. Electron-withdrawing groups (e.g., p-NO₂) accelerate this process by increasing the partial positive charge on the carbon atom[4].

Table 2: Comparative Hydration Rates of Substituted Benzonitriles

(Conditions: Pd(OAc)₂ / Sc(OTf)₃ catalyst system in aqueous media)

| Substrate | Electronic Nature | Relative Hydration Rate | Mechanistic Rationale |

| p-Nitrobenzonitrile | Strongly EWG | Fastest | Maximum electrophilicity at nitrile carbon. |

| Benzonitrile | Neutral | Baseline | Standard nucleophilic attack by H₂O. |

| p-Methoxybenzonitrile | Strongly EDG | Slowest | Resonance donation (+R) deactivates the nitrile carbon. |

Conclusion

The reactivity of substituted benzonitriles is a masterclass in electronic tuning. By leveraging the cyano group's potent electron-withdrawing nature, chemists can drive challenging SNAr reactions with high regioselectivity. Furthermore, modern catalytic methods have shattered the paradigm of the inert C–CN bond, transforming benzonitriles from terminal functional groups into versatile, traceless directing groups via decyanative cross-coupling. Mastery of these electronic and kinetic principles ensures the development of robust, scalable, and self-validating synthetic methodologies.

References

-

Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants Journal of the American Chemical Society (ACS)[Link]

-

Hammett plot for the hydration of para-substituted benzonitriles catalyzed by Pd(OAc)₂/Sc(OTf)₃ ResearchGate[Link]

-

Mechanochemically induced and nickel-catalyzed decyanative arylation of benzonitriles Organic & Biomolecular Chemistry (RSC Publishing)[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

-

Nucleophilic Aromatic Substitution—Addition and Identification of an Amine ResearchGate[Link]

-

Hammett equation Wikipedia[Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanochemical arylative detrifluoromethylation of trifluoromethylarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

electrophilic bromination of aminomethyl-substituted benzonitrile

An In-depth Technical Guide to the Electrophilic Bromination of Aminomethyl-Substituted Benzonitriles

This guide provides a comprehensive technical analysis of the s. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying mechanistic principles that govern this transformation. We will dissect the interplay of substituent effects, rationalize experimental design, and provide a robust, field-proven protocol for achieving predictable and high-purity outcomes.

Part 1: Mechanistic Deep Dive - The Logic of Regioselectivity

The success of any electrophilic aromatic substitution (EAS) hinges on understanding the electronic landscape of the substrate.[1][2] In the case of aminomethyl-substituted benzonitriles, the reaction is governed by the competing and, in some cases, reinforcing directing effects of two functionally distinct substituents: the aminomethyl group and the cyano group.

The general mechanism for EAS proceeds through a two-step process: an initial attack by the aromatic ring's π-electron system on a strong electrophile (like Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4] This is typically the slow, rate-determining step. The second, faster step involves the removal of a proton from the site of substitution, which restores the ring's aromaticity.[3][5]

The Influence of the Cyano Group (-CN)

The cyano group is a powerful electron-withdrawing group (EWG) that significantly influences the reaction's rate and regioselectivity. Its effect is twofold:

-

Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the ring through the sigma bond framework.[6]

-

Resonance Effect (-M): The cyano group can delocalize the ring's π-electrons onto the nitrogen atom, as shown in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions, placing partial positive charges at these sites.[7][8]

Consequently, the cyano group strongly deactivates the aromatic ring towards electrophilic attack.[1][9] The meta positions, which are not destabilized by the resonance effect, remain the least electron-deficient sites and are therefore the preferred locations for electrophilic attack. The cyano group is a classic deactivating, meta-director.[2][8][9]

**The Ambivalent Nature of the Aminomethyl Group (-CH₂NH₂) **

The directing effect of the aminomethyl group is more nuanced as it is highly dependent on the reaction conditions.

-

Under Neutral or Basic Conditions: The -CH₂NH₂ group behaves as a weak activating group. The methylene (-CH₂) spacer is an alkyl group, which donates electron density to the ring via a weak inductive effect (+I).[6] This small increase in electron density makes the ring slightly more reactive than benzene and directs incoming electrophiles to the ortho and para positions.[7][9] The strong electron-donating resonance effect of the amino nitrogen is insulated from the ring by the methylene bridge and does not directly participate.

-

Under Acidic Conditions: In the presence of a strong acid (e.g., H₂SO₄), the basic amino group is protonated to form an aminomethylammonium ion (-CH₂NH₃⁺). The positive charge on the nitrogen transforms the substituent into a potent electron-withdrawing group through a strong inductive effect (-I).[7] There is no resonance donation. This makes the group strongly deactivating and a meta-director.[7][8]

Predicting the Outcome: A Case Study of 4-(Aminomethyl)benzonitrile

When both groups are present on the ring, their combined influence determines the final product. Let's consider 4-(aminomethyl)benzonitrile:

-

The cyano group at position C1 deactivates the ring and directs incoming electrophiles to its meta positions: C3 and C5 .

-

The aminomethyl group at position C4, under neutral conditions, weakly activates the ring and directs to its ortho positions: C3 and C5 .

In this scenario, the directing effects of both substituents are cooperative , strongly favoring substitution at the C3 and C5 positions. However, the powerful deactivating nature of the cyano group is the dominant factor controlling the overall reaction rate, which is expected to be slow. Therefore, forcing conditions are required to achieve bromination.[10]

Caption: Cooperative directing effects in 4-(aminomethyl)benzonitrile.

Part 2: Experimental Strategy and Validated Protocol

Brominating an aromatic ring bearing a strong deactivating group like a nitrile requires a highly reactive electrophile.[10][11] Standard conditions, such as Br₂ with a Lewis acid catalyst, may be sluggish or ineffective.[12] A more robust and reliable method involves using N-Bromosuccinimide (NBS) in a strong acid medium.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine.[13] In the presence of a strong acid like concentrated sulfuric acid, the carbonyl oxygen of NBS is protonated. This dramatically increases the positive polarization on the bromine atom, generating a highly potent brominating agent capable of reacting with severely deactivated aromatic systems.[10][11]

-

Concentrated Sulfuric Acid (H₂SO₄): It serves a dual role. It acts as the catalyst to activate the NBS and also serves as the reaction solvent, which is effective for many deactivated substrates.[11]

Self-Validating Experimental Protocol

This protocol describes the bromination of 4-(aminomethyl)benzonitrile. The procedure is designed to be self-validating through in-process monitoring.

Table 1: Reagent and Material Specifications

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |

| 4-(Aminomethyl)benzonitrile | 132.16 | 1.0 | 5.00 g (37.8 mmol) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 7.40 g (41.6 mmol) |

| Conc. Sulfuric Acid (98%) | 98.08 | - | ~50 mL |

| Crushed Ice / Water | 18.02 | - | ~500 g / 500 mL |

| 5 M Sodium Hydroxide (aq) | 40.00 | - | As needed for neutralization |

| Ethyl Acetate | 88.11 | - | For extraction (~300 mL) |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly and portion-wise, add 4-(aminomethyl)benzonitrile (5.00 g) to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir for an additional 15 minutes at 0-5 °C until all solids have dissolved.

-

NBS Addition: Add N-Bromosuccinimide (7.40 g) in small portions over 30-45 minutes, maintaining the internal temperature between 5-10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-18 hours.

-

In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully in ice water, neutralize with NaOH, and extract with ethyl acetate. Spot the organic extract on a silica gel plate (e.g., eluting with 50% ethyl acetate in hexanes) to check for the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker containing 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Work-up: Allow the ice to melt. Slowly neutralize the acidic aqueous slurry by adding 5 M aqueous NaOH solution. Use an ice bath to manage the heat of neutralization and maintain a temperature below 25 °C. Check the pH to ensure it is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography to obtain the pure 3-bromo-4-(aminomethyl)benzonitrile.

Caption: Experimental workflow for electrophilic bromination.

Part 3: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Insufficiently activated brominating agent. 2. Reaction temperature too low. 3. Impure NBS. | 1. Ensure concentrated (98%) H₂SO₄ is used. 2. Allow the reaction to proceed at room temperature. A slight, gentle heating (to 40-50°C) can be attempted if RT is ineffective.[11] 3. Recrystallize NBS from water if purity is suspect.[14] |

| Formation of Multiple Products | 1. Over-bromination (dibromo product). 2. Side-chain (benzylic) bromination. | 1. Use a strict stoichiometry of NBS (1.05-1.1 eq). Do not let the reaction run for an excessively long time after the starting material is consumed. 2. This is unlikely under these ionic conditions. Benzylic bromination is a radical pathway requiring an initiator (like AIBN) and non-polar solvents.[14][15] |

| Low Yield after Work-up | 1. Product loss during neutralization/extraction due to its amphoteric nature. 2. Decomposition of the product. | 1. Ensure the aqueous layer is thoroughly extracted multiple times. Adjusting the final pH carefully can optimize partitioning. 2. Benzylic amines can be sensitive. Perform work-up and purification steps without unnecessary delay. |

References

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Directing Effects | ChemTalk. Chemistry Talk. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry - ACS Publications. [Link]

- Method for the bromination of aromatic compounds.

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Directing Groups in Electrophilic Aromatic Substitution | Ortho, Meta, and Para Directors. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

- Substituted bromofluorobenzene derivatives and process for its manufacture.

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution. ChemTalk. [Link]

- Method for the bromination of aromatic compound.

-

Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. A-Level Chemistry. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

Improved process for side-chain bromination of alkyl-benzenes. EPO. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

United States Patent 19 11 Patent Number. Googleapis.com. [Link]

-

Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

-

Reactive electrophilic metabolites of aromatic amine and amide carcinogens. IMR Press. [Link]

- Process for preparing para-bromo benzonitrile.

-

Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link]

-

bromomalononitrile. Organic Syntheses Procedure. [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

Sources

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-(Aminomethyl)-3-bromobenzonitrile

An In-depth Technical Guide to 4-(Aminomethyl)-3-bromobenzonitrile

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of novel building blocks are paramount to the successful development of new therapeutic agents. 4-(Aminomethyl)-3-bromobenzonitrile, a bifunctional aromatic compound, represents a key intermediate with significant potential for constructing complex molecular architectures. Its unique arrangement of a nucleophilic aminomethyl group, an electrophilic nitrile moiety, and a bromine atom suitable for cross-coupling reactions makes it a versatile scaffold for combinatorial chemistry and targeted drug design. This guide provides a comprehensive overview of the , offering insights into its characterization, reactivity, and application for researchers and drug development professionals.

Compound Identification and Structural Elucidation

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and structure.

-

Chemical Name: 4-(Aminomethyl)-3-bromobenzonitrile

-

Molecular Formula: C₈H₇BrN₂[1]

-

SMILES: NCC1=CC=C(C#N)C=C1Br[1]

-

InChI Key: CEZMTUWRWQVSGS-UHFFFAOYSA-N[2]

Structural Representation

The structure of 4-(Aminomethyl)-3-bromobenzonitrile is characterized by a benzene ring substituted with three key functional groups.

Caption: Chemical structure of 4-(Aminomethyl)-3-bromobenzonitrile.

Physicochemical Properties

A summary of the known and predicted physical properties is crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Solid / Powder | [3] |

| Purity | Typically ≥97% or ≥98% | [2][3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

Note: Due to the limited availability of specific experimental data for this exact compound, some properties are inferred from closely related analogs like 4-Amino-3-bromobenzonitrile.

Spectroscopic and Analytical Characterization

The structural integrity and purity of 4-(Aminomethyl)-3-bromobenzonitrile must be verified using standard analytical techniques. While a specific, complete dataset for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. ¹³C NMR would display distinct peaks for the aromatic carbons, the benzylic carbon, and the nitrile carbon. NMR is a primary tool for confirming the molecular structure and assessing purity.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, the characteristic C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.[4]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of organic compounds.[4][5] The following is a general protocol adaptable for 4-(Aminomethyl)-3-bromobenzonitrile, based on methodologies for similar aromatic nitriles.[5][6]

Objective: To determine the purity of a 4-(Aminomethyl)-3-bromobenzonitrile sample by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition software

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.[5] Note: The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: ~254 nm (or scanned by DAD to find optimal wavelength)

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: Synthetic utility towards therapeutic targets.

Safety, Handling, and Storage

Proper handling of 4-(Aminomethyl)-3-bromobenzonitrile is essential to ensure laboratory safety. The following information is based on data for the compound and its close analogs.

Hazard Identification

-

GHS Classification: While specific GHS classifications for this CAS number are not widely published, related compounds like 4-Amino-3-bromobenzonitrile are classified as:

Precautionary Measures

-

Handling: Avoid contact with skin, eyes, and clothing. [8][9]Avoid formation of dust and aerosols. [8]Use only in a well-ventilated area. [8][10]Do not eat, drink, or smoke when using this product. [8][11]Wash hands thoroughly after handling. [8][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield. [8][11] * Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. [8]Wear protective clothing. [11] * Respiratory Protection: Use a dust mask (e.g., type N95) if dust is generated. [3]* Storage: Store in a cool, dry, and well-ventilated place. [8][11]Keep the container tightly closed. [8]Store locked up. [9]Recommended storage is at 2-8°C under an inert atmosphere. [1]

-

Conclusion

4-(Aminomethyl)-3-bromobenzonitrile is a strategically designed chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for diverse and orthogonal chemical modifications, making it an ideal scaffold for the development of novel small-molecule therapeutics. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting. As new synthetic methodologies and biological targets emerge, the value of such versatile building blocks will undoubtedly continue to grow.

References

- ChemicalBook. (n.d.). 4-Amino-3-bromobenzonitrile - Safety Data Sheet.

-

PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis.

- Santa Cruz Biotechnology. (n.d.). 4-Bromobenzonitrile Safety Data Sheet.

- Tokyo Chemical Industry. (2025, October 28). SAFETY DATA SHEET.

- BenchChem. (2025). Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile Purification.

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source.

- BenchChem. (n.d.). Comparative Biological Activity of 4-(Aminomethyl)-3-methylbenzonitrile and Structurally Related Analogs.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.

- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

-

SIELC Technologies. (2018, May 16). Benzonitrile, 4-bromo-. Retrieved from [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

- ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.

-

SpectraBase. (n.d.). 4-Bromo-benzonitrile. Retrieved from [Link]

-

BoronPharm. (n.d.). 161395-97-7 | (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate. Retrieved from [Link]

-

Pharmaffiliates. (2026, March 6). Enhancing Synthesis: The Role of 3-Bromobenzonitrile in Pharma. Retrieved from [Link]

-

Journal of Pharmaceutical Research and Reports. (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]

Sources

- 1. 1261568-80-2|4-(Aminomethyl)-3-bromobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-(Aminomethyl)-3-bromobenzonitrile | 1261568-80-2 [sigmaaldrich.com]

- 3. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzonitrile, 4-bromo- | SIELC Technologies [sielc.com]

- 7. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-bromobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Orthogonal Functionalization of 4-(Aminomethyl)-3-bromobenzonitrile in Drug Discovery

Introduction & Physicochemical Profiling

In modern drug discovery, the design of rigid, multi-functionalized pharmacophores relies heavily on privileged building blocks. 4-(Aminomethyl)-3-bromobenzonitrile (CAS: 1261568-80-2) is a highly versatile pharmaceutical intermediate[1]. Its 1,2,4-substitution pattern provides a rigid spatial scaffold frequently utilized to lock molecules into specific bioactive conformations.

The true value of this intermediate lies in its orthogonal reactivity . It features three distinct functional groups—a primary benzylic amine, an aryl bromide, and a nitrile—each of which can be selectively addressed under specific reaction conditions without cross-reacting with the others.

Quantitative Physicochemical Data

Summarized below are the core physicochemical properties essential for reaction stoichiometry and handling[2].

| Property | Value |

| Chemical Name | 4-(Aminomethyl)-3-bromobenzonitrile |

| CAS Registry Number | 1261568-80-2 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Mechanistic Rationale: Orthogonal Reactivity

To effectively utilize this intermediate, chemists must understand the causality behind its reactivity profile:

-

The Nitrile Effect : The electron-withdrawing nature of the nitrile group (-CN) strongly activates the aromatic ring. This makes the adjacent bromide highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium or Nickel)[3].

-

The Benzylic Amine : The -CH₂NH₂ group acts as a flexible vector for solvent-exposed interactions. However, because it is a strong nucleophile, it must often be transiently protected (e.g., via Boc-protection) during harsh metal-catalyzed cross-couplings to prevent unwanted oligomerization.

Divergent synthetic pathways exploiting the orthogonal reactivity of the intermediate.

Catalyst Selection Matrix for Bromide Functionalization

When targeting the aryl bromide (Pathway B), the choice of catalyst is dictated by the electron-deficient nature of the ring[3][4].

| Reaction Type | Preferred Catalyst/Ligand | Base / Solvent | Mechanistic Rationale |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | Bidentate ligand enforces cis-geometry; accelerates reductive elimination and minimizes protodeboronation. |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Cs₂CO₃ / THF:H₂O | Bulky, electron-rich ligand facilitates oxidative addition and prevents catalyst poisoning by the amine[4]. |

Experimental Protocols

Protocol A: Selective N-Acylation (Amide Coupling)

Objective : Functionalize the primary amine while leaving the bromide and nitrile intact. Causality & Logic : HATU is selected over traditional carbodiimides (like EDC/HOBt) because it forms a highly reactive HOAt-active ester. This results in extremely fast reaction kinetics, which is critical to prevent the primary amine from competitively attacking the nitrile group under prolonged basic conditions. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the coupling reagent.

Step-by-Step Methodology :

-

Preparation : In an oven-dried 50 mL round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Activation : Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 15 minutes to ensure complete formation of the active ester.

-

Coupling : Add 4-(Aminomethyl)-3-bromobenzonitrile (1.0 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validating IPQC (In-Process Quality Control) : Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The protocol is self-validating when the starting material mass (m/z 211) is completely consumed, ensuring no unreacted amine remains before workup.

-

Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective : Couple an aryl boronic acid to the bromide position. Causality & Logic : The primary amine must be transiently protected (e.g., as a Boc-carbamate) prior to palladium-catalyzed cross-coupling. If left unprotected, the amine can undergo competitive Buchwald-Hartwig oligomerization with the aryl bromide of another molecule. Pd(dppf)Cl₂ is selected because its large bite angle suppresses protodeboronation of the boronic acid partner.

Step-by-step logical workflow for the Suzuki-Miyaura cross-coupling of the intermediate.

Step-by-Step Methodology :

-

Protection : React 4-(Aminomethyl)-3-bromobenzonitrile with Boc₂O (1.1 equiv) and TEA (2.0 equiv) in DCM for 4 hours. Isolate the Boc-protected intermediate.

-

Degassing : In a Schlenk tube, combine the Boc-protected intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the Pd catalyst.

-

Catalyst Addition : Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90°C for 12 hours.

-

Validation : Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active bromide spot validates the completion of the catalytic cycle.

-

Deprotection : Cool to room temperature, filter through Celite, and concentrate. Resuspend the crude product in DCM and add Trifluoroacetic acid (TFA, 20% v/v) to cleave the Boc group, yielding the cross-coupled primary amine.

Safety & Handling

Because this intermediate contains an active halogen and a primary amine, strict adherence to safety protocols is required. According to standardized safety data, the following P-phrases must be observed[1]:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. Handle exclusively in a certified fume hood.

-

P280 : Wear protective gloves, protective clothing, and eye protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

-

Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides NIH / PMC URL:[Link]

Sources

Application Note: 4-(Aminomethyl)-3-bromobenzonitrile as a Trifunctional Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex, sp³-rich, and target-specific pharmacophores relies heavily on versatile building blocks. 4-(Aminomethyl)-3-bromobenzonitrile (CAS: 1261568-80-2) has emerged as a highly privileged, trifunctional scaffold. With a molecular weight of 211.06 g/mol , this compound presents three orthogonal reactive sites: a primary amine, an ortho-aryl bromide, and a para-nitrile group.

This unique structural arrangement allows it to act as a "bifunctional linchpin" for the synthesis of fused nitrogen heterocycles—specifically isoindolin-1-ones and isoindolines—which are core motifs in PARP inhibitors, MDM2 inhibitors, and cereblon-binding immunomodulatory drugs (IMiDs). This application note details the mechanistic rationale, optimized protocols, and analytical markers for utilizing this scaffold in divergent synthetic pathways.

Structural Analysis & Reactivity Profile

The strategic value of 4-(aminomethyl)-3-bromobenzonitrile lies in the predictable and orthogonal reactivity of its functional groups:

-

Primary Aminomethyl Group (-CH₂NH₂): Acts as a highly nucleophilic handle. It can be selectively functionalized via reductive amination or amide coupling prior to cyclization, allowing for the introduction of diverse R-groups that will ultimately reside on the lactam/amine nitrogen of the resulting heterocycle.

-

Aryl Bromide (-Br): Positioned exactly ortho to the aminomethyl group. This spatial arrangement is perfectly primed for transition-metal-catalyzed intramolecular annulations. It serves as the oxidative addition partner for Palladium (Pd) or Copper (Cu) catalysts[1].

-

Nitrile Group (-CN): Positioned para to the aminomethyl group. During the cyclization steps, it acts as an electron-withdrawing group, stabilizing metal intermediates. Post-cyclization, it serves as a versatile handle for late-stage functionalization into bioisosteres such as tetrazoles, amidines, or primary amides.

Mechanistic Insight: Palladium-Catalyzed Carbonylative Cyclization

The most critical application of 4-(aminomethyl)-3-bromobenzonitrile is its conversion into 5-cyanoisoindolin-1-one derivatives via Palladium-catalyzed carbonylative cyclization[1].

Causality in Catalyst and Reagent Selection:

-

Ligand Choice: The use of bidentate phosphine ligands like dppf or Xantphos is mandatory. Monodentate ligands (e.g., PPh₃) often lead to direct Buchwald-Hartwig amination (forming the isoindoline without CO insertion). Bidentate ligands enforce a specific bite angle on the Pd center, slowing down direct reductive elimination and allowing carbon monoxide (CO) insertion to outcompete direct amination.

-

CO Surrogate: While gaseous CO (1 atm) can be used, Molybdenum hexacarbonyl [Mo(CO)₆] is highly recommended for discovery labs. Mo(CO)₆ acts as a solid, bench-stable CO-releasing molecule under thermal conditions, drastically improving safety and reproducibility while acting as a multifunctional reactant[2][3].

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred over triethylamine (Et₃N) because its strong, non-nucleophilic nature efficiently deprotonates the amine during the nucleophilic attack on the acyl-palladium intermediate, driving the lactamization forward[3].

Divergent Synthetic Pathways

Caption: Divergent synthetic pathways of 4-(aminomethyl)-3-bromobenzonitrile in drug discovery.

Quantitative Data: Optimization of Cyclization

The following table summarizes the optimization landscape for the conversion of 4-(aminomethyl)-3-bromobenzonitrile to 5-cyanoisoindolin-1-one, demonstrating the superiority of the Mo(CO)₆ / DBU system[2][3].

| CO Source | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) |

| CO gas (1 atm) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 42 |

| CO gas (1 atm) | Pd(OAc)₂ | dppf | Et₃N | DMF | 100 | 65 |

| Mo(CO)₆ (0.5 eq) | Pd(OAc)₂ | dppf | DBU | 1,4-Dioxane | 110 | 88 |

| Mo(CO)₆ (0.5 eq) | Pd(OAc)₂ | Xantphos | DBU | 1,4-Dioxane | 110 | 91 |

Table 1: Optimization of Pd-catalyzed carbonylative cyclization conditions. Yields represent isolated products after silica gel chromatography.

Experimental Protocols

Protocol A: Synthesis of 5-Cyanoisoindolin-1-one via Mo(CO)₆ Carbonylation

This protocol is a self-validating system; the visual color changes and analytical markers ensure process control.

Reagents:

-

4-(Aminomethyl)-3-bromobenzonitrile (1.0 mmol, 211 mg)

-

Molybdenum hexacarbonyl, Mo(CO)₆ (0.5 mmol, 132 mg)

-

Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

-

Xantphos (0.10 mmol, 58 mg)

-

DBU (3.0 mmol, 456 mg)

-

Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add 4-(aminomethyl)-3-bromobenzonitrile, Pd(OAc)₂, Xantphos, and Mo(CO)₆.

-

Degassing (Critical Step): Add anhydrous 1,4-Dioxane. Seal the tube with a rubber septum and sparge the solution with dry Argon for 10 minutes. Causality: Oxygen poisons the active Pd(0) species and oxidizes the phosphine ligand, leading to reaction stalling.

-

Initiation: Add DBU dropwise via syringe. The solution will typically turn from pale yellow to a deep orange/red, indicating the formation of the active Pd(0)-ligand complex.

-

Heating: Replace the septum with a Teflon screw cap. Heat the sealed tube in a pre-heated oil bath at 110 °C for 16 hours.

-

Analytical Validation: Monitor the reaction by LC-MS. Self-Validation Marker: Look for the disappearance of the starting material mass. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the starting material will appear as a distinct m/z 212 / 214 [M+H]⁺ doublet . The product (5-cyanoisoindolin-1-one) will appear as a single peak at m/z 159[M+H]⁺ .

-

Workup: Cool the vessel to room temperature. WARNING: Carefully vent the tube in a fume hood to release residual CO gas. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove metal residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, 0-50% EtOAc in Hexanes) to afford the pure lactam.

Protocol B: Pre-Cyclization Reductive Amination

To synthesize N-substituted isoindolinones, the primary amine must first be alkylated.

Reagents:

-

4-(Aminomethyl)-3-bromobenzonitrile (1.0 mmol, 211 mg)

-

Target Aldehyde (e.g., Benzaldehyde) (1.05 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol, 318 mg)

-

1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the amine and aldehyde in DCE at room temperature. Stir for 2 hours. Causality: Allowing the imine to fully form before adding the reducing agent prevents the direct reduction of the aldehyde to an alcohol.

-

Reduction: Add NaBH(OAc)₃ in one portion. The mild nature of this reagent ensures that the sensitive nitrile group and the aryl bromide remain completely untouched.

-

Completion: Stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ (5 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting secondary amine can be used directly in Protocol A to yield an N-alkyl-5-cyanoisoindolin-1-one.

Safety and Handling Considerations

-

Toxicity: 4-(Aminomethyl)-3-bromobenzonitrile contains a nitrile moiety and should be handled with standard precautions (nitrile gloves, safety glasses, fume hood) to avoid skin contact or inhalation of dust[4].

-

Carbon Monoxide Generation: Protocol A utilizes Mo(CO)₆, which releases highly toxic, odorless Carbon Monoxide (CO) gas upon heating[3]. Reactions must strictly be performed in a certified fume hood, and reaction vessels must be vented carefully before opening.

-

Scale-Up: For reactions exceeding 5 mmol, the pressure generated by CO release from Mo(CO)₆ can exceed the safety limits of standard glass pressure tubes. For scale-up, use a dedicated stainless-steel Parr reactor.

References

-

Larhed, M., et al. "Molybdenum hexacarbonyl as a solid CO source for palladium-catalyzed carbonylation reactions." Catalysis Science & Technology, RSC Publishing. Retrieved from: [Link]

-

Wu, X., et al. "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones." PMC - NIH. Retrieved from: [Link]

Sources

Application Note: Orthogonal Derivatization of 4-(Aminomethyl)-3-bromobenzonitrile for Biological Assays

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemoselective Profiling

In modern drug discovery and chemical biology, the design of targeted biological assays—such as Proteolysis Targeting Chimeras (PROTACs), DNA-encoded libraries (DELs), and fluorescent probes—relies heavily on versatile, bifunctional scaffolds. 4-(Aminomethyl)-3-bromobenzonitrile (CAS: 1261568-80-2)[1] is a highly privileged building block that offers strict orthogonal reactivity.

The molecule presents two primary handles for derivatization:

-

An Aliphatic Primary Amine (Aminomethyl group): Highly nucleophilic and ideal for rapid acylation or alkylation, most commonly via N-Hydroxysuccinimide (NHS) ester chemistry to attach fluorophores or biotin[2].

-

An Aryl Bromide: Primed for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura cross-coupling) to extend the molecular scaffold or conjugate target-binding ligands[3].

By exploiting the distinct electronic and steric properties of these two functional groups, researchers can perform sequential, chemoselective modifications without the need for complex protecting-group chemistry.

Figure 1: Orthogonal derivatization workflow for 4-(Aminomethyl)-3-bromobenzonitrile.

Pathway A: Amine Derivatization via NHS Ester Chemistry

Mechanistic Insights & Causality

NHS esters selectively react with primary aliphatic amines to form highly stable amide bonds[2]. The success of this bioconjugation is heavily dictated by the thermodynamic balance of the reaction buffer.

The reaction is strictly pH-dependent[4]. The primary amine of the aminomethyl group has a pKa of approximately 9.0.

-

At low pH (< 7.5): The amine is protonated ( NH3+ ), rendering it non-nucleophilic. No modification takes place[5].

-

At high pH (> 9.0): The abundance of hydroxide ions leads to rapid competitive hydrolysis of the NHS ester into a non-reactive carboxylic acid, drastically reducing the conjugation yield.

-

Optimal Window: A pH of 8.3–8.5 (typically achieved using 0.1 M sodium bicarbonate) ensures a sufficient fraction of the amine is in its reactive free-base form while minimizing hydrolytic degradation of the ester[6].

Protocol 1: Fluorophore/Biotin Labeling of the Primary Amine

This self-validating protocol ensures maximum coupling efficiency while preventing NHS ester hydrolysis.

Materials:

-

4-(Aminomethyl)-3-bromobenzonitrile (10 mM stock in anhydrous, amine-free DMF)[4]

-

NHS-Ester Reagent (e.g., Cy5-NHS or Biotin-NHS)[6]

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3)[6]

-

Amine-free DMF or DMSO[5]

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the NHS-ester in anhydrous, amine-free DMF to a concentration of 10 mM. Critical: DMF must have no fishy odor, as dimethylamine impurities will immediately quench the NHS ester[5].

-

Buffer Exchange/Setup: Add 100 µL of the 4-(Aminomethyl)-3-bromobenzonitrile stock to 800 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Vortex gently.

-

Conjugation: Dropwise, add 100 µL of the NHS-ester DMF solution to the buffered amine solution (final volume 1 mL). This maintains the organic solvent ratio at ≤20% to prevent precipitation.

-

Incubation: Incubate the reaction mixture at room temperature for 2 to 4 hours, protected from light[6].

-

Validation & Purification: Monitor the release of the N-hydroxysuccinimide leaving group via UV-Vis absorbance at 260 nm to confirm reactivity. Purify the resulting amide conjugate via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Pathway B: Aryl Bromide Derivatization via Aqueous Suzuki-Miyaura Coupling

Mechanistic Insights & Causality

The Suzuki-Miyaura cross-coupling reaction joins an organoboron species with an organic halide via a palladium-catalyzed cycle[3]. The 3-bromo position on this scaffold is moderately activated toward oxidative addition by the electron-withdrawing cyano group at the meta position.

For biological assays (such as DNA-encoded library synthesis or late-stage functionalization of peptides), traditional Suzuki conditions (e.g., refluxing toluene, strong bases) are destructive. Therefore, an aqueous, low-temperature (37 °C) protocol is required[7]. By utilizing a highly water-soluble palladium precatalyst (e.g., Na2PdCl4 ) and a hydrophilic phosphine ligand like sSPhos, the active Pd(0) species is stabilized in water, allowing the catalytic cycle to proceed efficiently under physiological temperatures[8].

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Mild Aqueous Suzuki-Miyaura Cross-Coupling

Adapted for biologically sensitive environments and DNA-compatible chemistry.

Materials:

-

Aryl bromide scaffold (1 mM in H2O )

-

(Hetero)aryl boronic acid (200 mM in 1:1 Acetonitrile/ H2O )[8]

-

Na2PdCl4 (Palladium source)[8]

-

sSPhos (Water-soluble ligand, 10 mM in DMA)[8]

-

K2CO3 (Base)[3]

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a microcentrifuge tube, mix 20 equivalents of Na2PdCl4 with 40 equivalents of sSPhos. Incubate at room temperature for 15 minutes to form the active, water-soluble Pd(0)-sSPhos complex[8].

-

Reaction Assembly: To a sealed reaction vial, add 1 equivalent of the aryl bromide scaffold, followed by 200 equivalents of the desired boronic acid[8].

-

Base Addition: Add K2CO3 (final concentration ~100 mM) to the mixture. The base is critical for quaternizing the boronic acid, facilitating the transmetalation step[3].

-

Initiation: Inject the pre-activated Pd-catalyst solution into the reaction vial. Adjust the final solvent ratio to 4:1 H2O :Acetonitrile[8].

-

Incubation: Stir the reaction at 37 °C for 18–28 hours[8]. The mild temperature prevents the thermal degradation of any pre-attached biological moieties (e.g., oligonucleotides or peptides)[7].

-

Quenching & Workup: Quench the reaction by adding a metal scavenger (e.g., QuadraPure MPA) to remove palladium residues. Filter and purify the biaryl product via LC-MS or preparative HPLC.

Quantitative Data Summaries

To ensure reproducibility, the following tables summarize the critical reaction parameters and expected efficiencies based on established literature protocols.

Table 1: Effect of pH on Amine Derivatization (NHS Ester) Yield

| Buffer System | pH Level | Amine State | NHS Ester State | Expected Conjugation Yield |

| 0.1 M MES | 6.0 | Fully Protonated ( NH3+ ) | Stable | < 5% (No nucleophilic attack) |

| 0.1 M PBS | 7.4 | Partially Protonated | Stable | 40 - 50% |

| 0.1 M NaHCO3 | 8.3 - 8.5 | Free Base ( NH2 ) | Stable (Optimal) | > 90% |

| 0.1 M Carbonate | 10.0 | Free Base ( NH2 ) | Rapidly Hydrolyzed | < 20% (Hydrolysis outcompetes) |

Data synthesized from Lumiprobe and Biotium kinetic profiles[5][6].

Table 2: Comparison of Suzuki-Miyaura Catalyst Systems for Biological Assays

| Catalyst System | Ligand | Solvent System | Temp (°C) | Biocompatibility | Yield (Aryl Bromides) |

| Pd(PPh3)4 | None | Toluene / EtOH | 90 °C | Poor (Denatures proteins) | > 85% |

| Pd(OAc)2 | TPPTS | H2O / Dioxane | 70 °C | Moderate | 70 - 80% |

| Na2PdCl4 | sSPhos | H2O / Acetonitrile | 37 °C | Excellent (DNA-compatible) | 75 - 95% |

Data adapted from DNA-compatible cross-coupling optimization studies[7][8].

References

-

Lumiprobe / Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim.fr. Available at: [Link][5]

-

G-Biosciences. "Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents." GBiosciences.com. Available at: [Link]

-

Glen Research. "Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." Glen Report 32-26. Available at: [Link][2]

-

Li et al. / Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers, 2021. Available at: [Link][8]

-

Organic Chemistry Frontiers. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." RSC Publishing, DOI: 10.1039/D1QO00919B, 2021. Available at:[Link][7]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. glenresearch.com [glenresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. interchim.fr [interchim.fr]

- 6. biotium.com [biotium.com]

- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

The Strategic Application of 4-(Aminomethyl)-3-bromobenzonitrile as a Key Building Block in the Synthesis of Advanced Agrochemicals

For Immediate Release: An In-Depth Technical Guide for Research Scientists and Agrochemical Development Professionals

Introduction: The Architectural Advantage of 4-(Aminomethyl)-3-bromobenzonitrile

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel, effective, and safe crop protection agents. 4-(Aminomethyl)-3-bromobenzonitrile emerges as a highly versatile scaffold, possessing a unique combination of reactive functional groups that offer a modular approach to the synthesis of complex and biologically active molecules. Its structure, featuring a nucleophilic aminomethyl group, an electrophilically versatile aryl bromide, and a nitrile moiety capable of diverse chemical transformations, provides chemists with multiple avenues for molecular elaboration and optimization.

This technical guide provides a comprehensive overview of the application of 4-(Aminomethyl)-3-bromobenzonitrile in the synthesis of next-generation agrochemicals. We will delve into the causality behind its use, provide detailed, field-proven experimental protocols, and explore the mechanistic underpinnings of the target agrochemical class. The focus of this application note will be on the synthesis of a key intermediate for a novel meta-diamide insecticide, a class of compounds known for their potent activity against a range of lepidopteran pests.

Core Attributes of 4-(Aminomethyl)-3-bromobenzonitrile